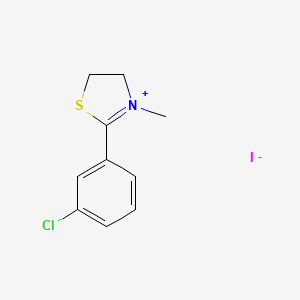
Thiazolium, 4,5-dihydro-2-(3-chlorophenyl)-3-methyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolium, 4,5-dihydro-2-(3-chlorophenyl)-3-methyl-, iodide is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a 3-chlorophenyl group and a methyl group attached to the thiazolium ring, with an iodide ion as the counterion. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolium, 4,5-dihydro-2-(3-chlorophenyl)-3-methyl-, iodide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the methylation of the thiazole nitrogen and subsequent iodination to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Thiazolium, 4,5-dihydro-2-(3-chlorophenyl)-3-methyl-, iodide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Thiazolium, 4,5-dihydro-2-(3-chlorophenyl)-3-methyl-, iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials, such as semiconductors and organic electronics.
Mechanism of Action
The mechanism of action of Thiazolium, 4,5-dihydro-2-(3-chlorophenyl)-3-methyl-, iodide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Thiazolium, 3-ethyl-4,5-dihydro-2-methyl-, iodide
- Thiazolium, 4,5-dihydro-2-(4-chlorophenyl)-3-methyl-, iodide
Uniqueness
Thiazolium, 4,5-dihydro-2-(3-chlorophenyl)-3-methyl-, iodide is unique due to the specific positioning of the 3-chlorophenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets compared to other thiazole derivatives.
Properties
CAS No. |
96160-04-2 |
|---|---|
Molecular Formula |
C10H11ClINS |
Molecular Weight |
339.62 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-methyl-4,5-dihydro-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C10H11ClNS.HI/c1-12-5-6-13-10(12)8-3-2-4-9(11)7-8;/h2-4,7H,5-6H2,1H3;1H/q+1;/p-1 |
InChI Key |
RENRWUFHDUPNCY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SCC1)C2=CC(=CC=C2)Cl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















